Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate” is a complex organic molecule. It contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound. It also contains an ethylanilino group, which suggests the presence of an aniline derivative, and several ester groups, which are common in a wide range of organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would typically be determined experimentally. These properties can be influenced by factors like the compound’s molecular structure and the types of functional groups present .Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure and Analysis: Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has been studied for its crystal structure. The compound exhibits a nearly planar oxoquinoline unit and perpendicular acetate substituent. In the crystal, weak hydrogen bonds and π–π interactions contribute to a three-dimensional network structure, which may have implications for material science applications (Filali Baba et al., 2019).
Therapeutic Research and Inhibition Studies
- Inhibition of Transcription Factors: The compound has been identified as a potent inhibitor of Steroidogenic Factor 1 (SF-1), a nuclear receptor. This discovery could aid in developing new therapeutic agents targeting diseases related to SF-1 deregulation (Madoux et al., 2008).
Corrosion Inhibition Studies
- Corrosion Inhibition: Research on quinoxalines, including ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, demonstrates their effectiveness as corrosion inhibitors for copper in nitric acid. Quantum chemical parameters reveal a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Cytotoxic Activity Analysis
- Cytotoxic Activity Against Cancer Cells: The compound has been evaluated for its cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, revealing moderate effectiveness. This suggests potential use in cancer research and drug development (Nguyen et al., 2019).
Molecular Docking and Bioactivity Studies
- Molecular Docking and Bioactivity: The compound shows potential as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, which are critical in cancer development. This makes it a valuable agent for anti-cancer studies (Riadi et al., 2021).
Antimicrobial Activity Research
- Antimicrobial Activity: The compound's derivatives have been synthesized and evaluated for antimicrobial properties, indicating potential application in developing new antibacterial and antifungal agents (Desai et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-3-16-8-10-17(11-9-16)24-21(26)14-25-13-12-18-19(23(25)28)6-5-7-20(18)30-15-22(27)29-4-2/h5-13H,3-4,14-15H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCWUWIRZPQGPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.